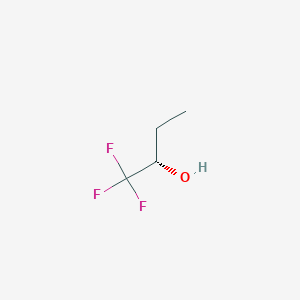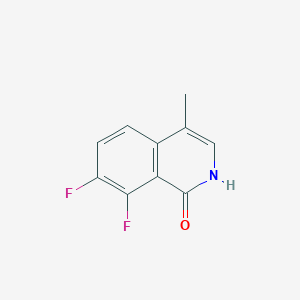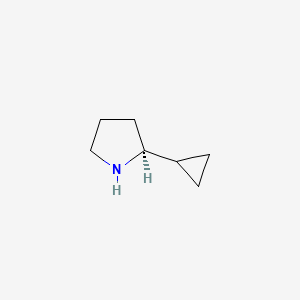
(2S)-1,1,1-trifluorobutan-2-ol
Vue d'ensemble
Description
(2S)-1,1,1-trifluorobutan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a secondary alcohol. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and the ability to participate in diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,1,1-trifluorobutan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with a suitable chiral reducing agent. One common method is the reduction of 1,1,1-trifluoroacetone using a chiral borane complex, such as (S)-CBS catalyst, under controlled conditions to yield the desired enantiomer.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 1,1,1-trifluoroacetone in the presence of a chiral catalyst. This method ensures high enantioselectivity and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 1,1,1-trifluorobutan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form 1,1,1-trifluorobutane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1,1,1-trifluorobutan-2-one.
Reduction: 1,1,1-trifluorobutane.
Substitution: 1,1,1-trifluorobutyl chloride or 1,1,1-trifluorobutyl bromide.
Applications De Recherche Scientifique
(2S)-1,1,1-trifluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: this compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (2S)-1,1,1-trifluorobutan-2-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. The secondary alcohol group allows for further chemical modifications, enabling the compound to act as a versatile intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
- (2S)-2-amino-4-(methylsulfanyl)-1-pyridin-2-ylbutane-1,1-diol
- (2S)-naringenin
Comparison: (2S)-1,1,1-trifluorobutan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and lipophilicity. This makes it more reactive in certain chemical reactions compared to similar compounds that lack the trifluoromethyl group. Additionally, the compound’s secondary alcohol group allows for diverse chemical modifications, enhancing its utility in various applications.
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNUWSYEJOUAH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3228797.png)







![4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile](/img/structure/B3228856.png)




